molecular formula C10H4BrClO4 B1334729 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid CAS No. 213749-64-5

8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B1334729
CAS No.: 213749-64-5
M. Wt: 303.49 g/mol
InChI Key: PATFNWFBOLWPKS-UHFFFAOYSA-N
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Description

8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyran-2-ones, naturally occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by the presence of bromine and chlorine substituents on the chromene ring, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid typically involves the bromination and chlorination of a suitable coumarin precursor. One common method is the bromination of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid using bromine in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted coumarin derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to specific enzymes or receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-oxo-2H-chromene-3-carboxylic acid
  • 6-chloro-2-oxo-2H-chromene-3-carboxylic acid
  • 8-bromo-2-oxo-2H-chromene-3-carboxylic acid

Uniqueness

8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

Biological Activity

8-Bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound that belongs to the chromene family. This compound has garnered attention due to its unique structural features, including bromine and chlorine substitutions, which may enhance its biological activity. The following sections will explore the biological activities of this compound, including its potential applications in medicinal chemistry, its mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H4_{4}BrClO4_{4}
  • Molecular Weight : 303.49 g/mol
  • Melting Point : 206 °C
  • Boiling Point : 473.2 °C

These properties suggest that the compound is stable under standard conditions, making it suitable for various laboratory applications.

Anticancer Properties

Preliminary studies indicate that this compound exhibits notable anticancer activity. In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines. For example, studies have reported IC50_{50} values ranging from 40 μM to 172 μM against different carcinoma cells, suggesting a dose-dependent effect on cell viability .

Table 1: Anticancer Activity of this compound

Cell LineIC50_{50} (μM)Reference
PC3 (Prostate)40.1 ± 7.9 (24h)
DU145 (Prostate)98.14 ± 48.3 (24h)
HDF (Normal)No significant effect

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by interacting with specific enzymes involved in the inflammatory response, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Antimicrobial Activity

Research suggests that this compound may also possess antimicrobial properties. Preliminary data indicate effectiveness against various bacterial strains, although further studies are required to elucidate the specific mechanisms and efficacy against different pathogens .

The mechanisms underlying the biological activities of this compound are not fully understood but are believed to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in cancer progression and inflammation.
  • Cell Cycle Arrest : Evidence suggests that it induces cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies propose that this compound may increase ROS levels in cancer cells, contributing to cytotoxic effects .

Case Studies and Research Findings

Several studies have explored the biological activity of chromene derivatives similar to this compound. For instance:

  • Study on Coumarin Derivatives : Research has shown that modifications at the C6 position of coumarin derivatives enhance their anticancer activity significantly .
  • Mechanistic Studies : Investigations into the binding affinities of this compound with various biological targets have been conducted using molecular docking techniques, indicating potential interactions with metabolic enzymes.

Properties

IUPAC Name

8-bromo-6-chloro-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClO4/c11-7-3-5(12)1-4-2-6(9(13)14)10(15)16-8(4)7/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATFNWFBOLWPKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C=C1Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384663
Record name 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213749-64-5
Record name 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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